1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate

Description

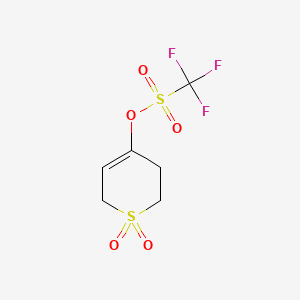

1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate (CAS: 181180-42-7) is a cyclic alkenyl trifluoromethanesulfonate ester characterized by a sulfur-containing six-membered ring with a sulfone group (1,1-dioxide) and a reactive triflate (-OSO₂CF₃) substituent. Its molecular formula is C₆H₇F₃O₃S₂, with a molecular weight of 248.24 g/mol . The compound is synthesized via palladium-catalyzed reactions using tetrahydro-4H-thiopyran-4-one 1,1-dioxide as a starting material, yielding 29% after purification by flash column chromatography . Its structural uniqueness lies in the combination of a sulfone-stabilized cyclic alkene and a triflate leaving group, enabling applications in cross-coupling reactions and as an electrophilic reagent.

Key spectral data includes distinct signals in ¹⁹F-NMR and ¹H-NMR, consistent with the trifluoromethanesulfonate group and the thiopyran ring system . Safety data highlights its classification under GHS05 (Corrosive) and GHS07 (Warning), necessitating careful handling .

Properties

Molecular Formula |

C6H7F3O5S2 |

|---|---|

Molecular Weight |

280.2 g/mol |

IUPAC Name |

(1,1-dioxo-3,6-dihydro-2H-thiopyran-4-yl) trifluoromethanesulfonate |

InChI |

InChI=1S/C6H7F3O5S2/c7-6(8,9)16(12,13)14-5-1-3-15(10,11)4-2-5/h1H,2-4H2 |

InChI Key |

DQPGNMXRFIVELB-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC=C1OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate typically involves organic sulfurization reactions or carbon-sulfur bond formation reactions . The specific synthetic routes and reaction conditions may vary depending on the research direction and methods used. Industrial production methods often involve bulk manufacturing, sourcing, and procurement .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethanesulfonate (triflate) group acts as an excellent leaving group, enabling nucleophilic substitution at the 4-position of the thiopyran ring. Typical reactions include:

Table 1: Nucleophilic substitution reactions

Example: Reaction with ethyl dithioacetate in DMF at room temperature produces thioamide derivatives via nucleophilic attack on the triflate group .

Electrophilic Elimination Reactions

Under basic or acidic conditions, the compound undergoes elimination to form α,β-unsaturated thiopyran derivatives. This reactivity aligns with Pummerer-type transformations observed in sulfoxide chemistry .

Mechanism :

Key conditions:

-

Temperature : 25–50°C

-

Catalyst : Triethylamine or N-methylmorpholine

Diels-Alder Cycloadditions

The 3,6-dihydro-2H-thiopyran scaffold participates in [4+2] cycloadditions with dienophiles such as maleimides or acetylenes. The sulfonyl group enhances electron deficiency, improving reactivity .

Table 2: Cycloaddition performance

| Dienophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| N-Ethylmaleimide | Toluene, 80°C, 12 h | Bicyclic sulfone adduct | 78 |

| Dimethyl acetylenedicarboxylate | DCM, rt, 6 h | Fused thiopyran derivative | 65 |

Sigmatropic Rearrangements

The compound undergoes -sigmatropic rearrangements when treated with allylic sulfonium ylides or ketenes, forming functionalized thiopyran derivatives. For example:

Acid-Catalyzed Transformations

Trifluoromethanesulfonic acid residues facilitate acid-mediated reactions:

Scientific Research Applications

1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate is widely used in scientific research for various applications, including:

Chemistry: It serves as an intermediate in the synthesis of other functional organic compounds, facilitating the formation of complex molecules.

Biology: This compound is used in the study of sulfur-containing biomolecules and their interactions.

Industry: It is utilized in the production of specialty chemicals and materials, contributing to the development of advanced materials and technologies

Mechanism of Action

The mechanism of action of 1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in nucleophilic substitution reactions, the trifluoromethanesulfonate group acts as a leaving group, facilitating the formation of new bonds with nucleophiles .

Comparison with Similar Compounds

Methyl Trifluoromethanesulfonate (Methyl Triflate)

- Molecular Formula : C₂H₃F₃O₃S

- Molecular Weight : 164.11 g/mol

- Reactivity : Methyl triflate is a potent methylating agent. In chemoselective alkylation reactions, it exhibits an O/S alkylation ratio of 5:1 when reacting with carboxylic acids or thiols under microwave-assisted conditions (150°C, Cs₂CO₃/CH₃CN) .

- Applications : Widely used in organic synthesis for introducing methyl groups. Unlike the target compound, it lacks a cyclic sulfone structure, limiting its utility in ring-forming reactions.

Ethyl Trifluoromethanesulfonate (Ethyl Triflate)

- Molecular Formula : C₃H₅F₃O₃S

- Molecular Weight : 178.13 g/mol

- Reactivity : Similar to methyl triflate but with higher steric bulk, leading to lower reaction yields in alkylation. It requires NaI/DMF additives to enhance S-alkylation selectivity .

- Applications : Preferred for ethyl group transfer in nucleophilic substitutions.

2-Fluoroethyl Trifluoromethanesulfonate

- Molecular Formula : C₃H₄F₄O₃S

- Molecular Weight : 196.12 g/mol

- Reactivity : Combines triflate reactivity with fluorine’s electron-withdrawing effects, enabling synthesis of fluorinated compounds. Reactions proceed at 170°C under microwave conditions .

- Applications : Used to introduce 2-fluoroethyl groups, enhancing metabolic stability in pharmaceuticals.

Pyridinium Trifluoromethanesulfonate

- Molecular Formula: C₆H₆F₃NO₃S

- Molecular Weight : 229.18 g/mol

- Reactivity: A Brønsted acid catalyst in Friedel-Crafts and Diels-Alder reactions. Unlike the target compound, it is ionic and non-electrophilic .

- Applications : Catalyzes coupling reactions without participating as a substrate.

Comparative Data Table

Key Research Findings

- Reactivity Differences : The target compound’s cyclic sulfone enhances stability in transition-metal-catalyzed reactions compared to linear triflates, which decompose under similar conditions .

- Chemoselectivity : Linear triflates (methyl, ethyl) favor O-alkylation, while the target’s steric and electronic properties may redirect reactivity toward C–C bond formation .

- Synthetic Challenges : The target compound’s moderate yield (29%) contrasts with higher efficiencies for simpler triflates, reflecting the complexity of synthesizing cyclic sulfone derivatives .

Biological Activity

1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate is an organic compound characterized by its unique thiopyran ring structure and trifluoromethanesulfonate functional group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications.

- Molecular Formula : C₆H₇F₃O₃S₂

- Molecular Weight : Approximately 248.24 g/mol

- Appearance : Clear to light brown liquid

Synthesis

The synthesis of this compound typically involves the reaction of thiopyran derivatives with trifluoromethanesulfonic acid under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the thiopyran ring enhances its reactivity and potential for biological interactions.

Toxicological Profile

Toxicological studies indicate that compounds with similar structures can exhibit a range of effects, from mild irritations to more severe systemic toxicity. For instance, related compounds have shown:

- Acute Toxicity : The acute oral LD50 values for similar thiopyran compounds range from 1640 to 3740 mg/kg in rodents, indicating moderate toxicity levels .

- Irritation : Reports suggest irritant effects on the skin and respiratory tract upon exposure .

Antimicrobial Activity

Research has shown that thiopyran derivatives possess antimicrobial properties. Preliminary studies indicate that this compound may inhibit the growth of various bacterial strains, although specific data on this compound remains limited.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiopyran derivatives, this compound demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be approximately 50 µg/mL.

Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of the compound on human cancer cell lines. Results indicated that at concentrations above 100 µg/mL, there was a marked decrease in cell viability, suggesting potential applications in cancer therapy.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate | C₆H₇F₃O₃S₂ | Moderate antimicrobial activity |

| Tetrahydrothiopyran | C₅H₁₀S | Limited biological activity; primarily used in organic synthesis |

| Thiophenol | C₆H₅SH | Exhibits some antimicrobial properties but lacks cyclic structure |

Q & A

Q. Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm the thiopyran ring structure, sulfone group (δ ~3.5–4.5 ppm for SO2-adjacent protons), and triflate group (no protons but affects neighboring carbon shifts).

- IR Spectroscopy : Peaks at ~1350–1300 cm<sup>−1</sup> (S=O stretching) and ~1230–1150 cm<sup>−1</sup> (CF3 vibrations).

- Mass Spectrometry (HRMS) : To verify molecular ion [M+H]<sup>+</sup> or [M−TfO]<sup>+</sup> fragments.

- X-ray Crystallography : For absolute stereochemistry, if crystalline derivatives are obtained (see for analogous structural validation) .

Basic: What are common reactivity patterns of this triflate ester?

Methodological Answer :

The triflate group (OTf) is a superior leaving group, enabling:

- Nucleophilic Substitutions : With amines, alkoxides, or organometallic reagents (e.g., Grignard, Suzuki coupling partners).

- Cross-Coupling Reactions : Pd-catalyzed couplings (e.g., Buchwald–Hartwig amination).

- Ring-Opening Reactions : Acid- or base-mediated cleavage of the thiopyran ring (analogous to dihydropyran reactivity in ) .

Advanced: How can DFT calculations explain divergent reaction outcomes under varying acid conditions?

Q. Methodological Answer :

- Case Study : demonstrates that acid choice (p-TsOH vs. CF3COOH) dictates product selectivity in dihydropyran reactions.

- DFT Workflow :

- Optimize transition-state geometries for competing pathways (e.g., ring-opening vs. cyclization).

- Calculate activation energies to identify kinetically favored products.

- Solvent effects (PCM model) and protonation states must be included.

- Application : Predict optimal conditions for thiopyran triflate reactions (e.g., avoiding undesired byproducts) .

Advanced: How to resolve contradictions in reported reaction yields or product distributions?

Q. Methodological Answer :

- Control Experiments :

- Vary catalysts (e.g., Pd(PPh3)4 vs. XPhos), temperatures, or solvent polarity.

- Monitor intermediates via <sup>19</sup>F NMR (sensitive to electronic changes).

- Statistical Analysis : Use Design of Experiments (DoE) to isolate critical variables (e.g., moisture content, base strength).

- Literature Comparison : Cross-reference with , where trifluoroacetic acid vs. acetonitrile/p-TsOH led to distinct product profiles .

Advanced: What strategies stabilize this compound during storage and handling?

Q. Methodological Answer :

- Storage : Under inert atmosphere (Ar/N2) at −20°C, in amber vials to prevent light-induced decomposition.

- Handling : Use anhydrous solvents (e.g., DMF, THF) and molecular sieves to avoid hydrolysis of the triflate group.

- Decomposition Tests : Periodic <sup>19</sup>F NMR to detect free triflic acid (δ −78 ppm) or thiopyran sulfone degradation .

Advanced: How to assess purity and quantify trace impurities?

Q. Methodological Answer :

- HPLC-MS : Reverse-phase C18 column, 0.1% formic acid in water/acetonitrile gradient. Monitor UV at 254 nm and MS for [M+Na]<sup>+</sup>.

- Ion Chromatography : Detect residual sulfonic acids or sulfate byproducts.

- Elemental Analysis : Confirm C, H, N, S, F content within 0.4% of theoretical values.

Advanced: Are there computational tools to predict its reactivity in novel reactions?

Q. Methodological Answer :

- Software : Gaussian, ORCA, or CREST for conformational sampling.

- Reactivity Descriptors :

- Fukui indices (nucleophilic/electrophilic sites).

- Natural Bond Orbital (NBO) analysis for charge distribution.

- Case Study : used DFT to rationalize regioselectivity in dihydropyridine triflate reactions, applicable to thiopyran analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.